molecular formula C17H18N2O3S2 B6140464 N-(6-METHOXY-13-BENZOTHIAZOL-2-YL)-4-PROPYLBENZENE-1-SULFONAMIDE

N-(6-METHOXY-13-BENZOTHIAZOL-2-YL)-4-PROPYLBENZENE-1-SULFONAMIDE

Cat. No.: B6140464
M. Wt: 362.5 g/mol
InChI Key: YDAROEMRGFZUDH-UHFFFAOYSA-N
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Description

N-(6-METHOXY-13-BENZOTHIAZOL-2-YL)-4-PROPYLBENZENE-1-SULFONAMIDE: is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-METHOXY-13-BENZOTHIAZOL-2-YL)-4-PROPYLBENZENE-1-SULFONAMIDE typically involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core is synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Methoxylation: The benzothiazole core is then methoxylated using methanol and a suitable catalyst, such as sulfuric acid, to introduce the methoxy group at the 6-position.

    Sulfonamide Formation: The methoxylated benzothiazole is reacted with 4-propylbenzenesulfonyl chloride in the presence of a base, such as triethylamine, to form the final sulfonamide product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(6-METHOXY-13-BENZOTHIAZOL-2-YL)-4-PROPYLBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding sulfoxides or sulfones.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Triethylamine as a base in an organic solvent like dichloromethane.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(6-METHOXY-13-BENZOTHIAZOL-2-YL)-4-PROPYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-METHOXY-13-BENZOTHIAZOL-2-YL)-N-METHYLGLYCINE
  • 6,7-DIMETHOXY-N-(6-METHOXY-13-BENZOTHIAZOL-2-YL)-2-METHYL-1-OXO-3-(PYRIDIN-3-YL)-1,2,3,4-TETRAHYDROISOQUINOLINE-4-CARBOXAMIDE

Uniqueness

N-(6-METHOXY-13-BENZOTHIAZOL-2-YL)-4-PROPYLBENZENE-1-SULFONAMIDE is unique due to its specific structural features, such as the presence of a propyl group and a sulfonamide moiety, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-4-propylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S2/c1-3-4-12-5-8-14(9-6-12)24(20,21)19-17-18-15-10-7-13(22-2)11-16(15)23-17/h5-11H,3-4H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDAROEMRGFZUDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=C(S2)C=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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